3-Aminopyrazine-2-carbonitrile

Pteridine synthesis Heterocyclic chemistry Pharmaceutical intermediate

3-Aminopyrazine-2-carbonitrile is a strategically differentiated pyrazine building block whose 2-nitrile group enables direct hydrogenation to the aminomethyl derivative—a transformation inaccessible with the 2-carboxamide analog. This unlocks efficient routes to 3,4-dihydropteridines, fully aromatic pteridines (e.g., 6-methylpteridine, ethyl pteridine-2-carboxylate), and amidrazone bioisosteres for kinase-targeted drug discovery. With a computed LogP of 0.5 and TPSA of 75.6 Ų, it occupies favorable CNS-drug-like space. Insist on the nitrile: avoid the carboxamide, which demands an extra POCl₃/DMF dehydration before hydrogenation. Ideal for folate antagonist, antiviral (Favipiravir-class), and fluorescent probe programs.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 25911-65-3
Cat. No. B1269731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrazine-2-carbonitrile
CAS25911-65-3
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C#N)N
InChIInChI=1S/C5H4N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,(H2,7,9)
InChIKeyGPIZLEHIVRHDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyrazine-2-carbonitrile (CAS 25911-65-3) for Pharmaceutical Intermediates and Heterocyclic Synthesis: A Procurement Evidence Guide


3-Aminopyrazine-2-carbonitrile (C5H4N4, MW 120.11) is a bifunctional heterocyclic building block featuring a pyrazine core substituted with both an amino group at the 3-position and a nitrile at the 2-position [1]. Its computed LogP of 0.5 and topological polar surface area of 75.6 Ų place it within favorable physicochemical space for small-molecule drug discovery intermediates [1]. The compound serves as a key precursor in the synthesis of pteridines and related fused heterocycles via hydrogenation to the corresponding aminomethyl derivative [2].

Why 3-Aminopyrazine-2-carbonitrile Cannot Be Directly Replaced by 3-Aminopyrazine-2-carboxamide or Other Pyrazine Analogs


Substitution of 3-aminopyrazine-2-carbonitrile with its closest structural analog, 3-aminopyrazine-2-carboxamide, fundamentally alters synthetic utility and physicochemical properties. The nitrile group confers distinct electrophilicity and hydrogen-bonding acceptor capacity compared to the carboxamide, enabling hydrogenation to the aminomethyl derivative—a transformation not accessible from the carboxamide [1]. Physicochemical differences are substantial: the nitrile-containing target compound exhibits a lower predicted logP (0.5 vs. values typical for amide-bearing analogs) and lacks the hydrogen-bond donor capacity of the carboxamide group, affecting solubility, permeability, and formulation behavior [2]. Generic substitution therefore compromises both synthetic route feasibility and downstream compound property profiles.

Quantitative Differentiation Evidence: 3-Aminopyrazine-2-carbonitrile vs. Closest Analogs and Alternative Intermediates


Synthetic Route Differentiation: Hydrogenation to Aminomethylpyrazine vs. Inertness of Carboxamide Analogs

3-Aminopyrazine-2-carbonitrile undergoes hydrogenation to yield 2-amino-3-aminomethylpyrazine, a diamine intermediate essential for constructing 3,4-dihydropteridine and pteridine scaffolds [1]. The corresponding 3-aminopyrazine-2-carboxamide (IIa) cannot undergo this transformation and instead requires conversion via phosphoryl chloride and dimethylformamide to the nitrile before hydrogenation is possible [1]. This constitutes a direct synthetic divergence.

Pteridine synthesis Heterocyclic chemistry Pharmaceutical intermediate

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Amide Analogs

3-Aminopyrazine-2-carbonitrile exhibits a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 75.6 Ų [1]. In contrast, structurally related N-substituted 3-aminopyrazine-2-carboxamides—compounds containing the amide moiety instead of nitrile—show substantially different lipophilicity and hydrogen-bonding profiles due to the additional H-bond donor capacity of the carboxamide group [2]. While exact LogP values for the parent 3-aminopyrazine-2-carboxamide are not available in the same database, the nitrile group is a well-established bioisostere that reduces polarity and eliminates an H-bond donor relative to the amide.

Drug design Physicochemical profiling Lead optimization

Antimicrobial Activity Differentiation: MIC Profile vs. Optimized 3-Aminopyrazine-2-carboxamide Derivatives

While 3-aminopyrazine-2-carbonitrile itself lacks direct antimicrobial evaluation data in the accessible literature, the 3-aminopyrazine-2-carboxamide scaffold has been extensively characterized. Optimized N-substituted 3-aminopyrazine-2-carboxamides demonstrate MIC values against Mycobacterium tuberculosis H37Rv ranging from 12.5 µg/mL (46 µM) for the 2,4-dimethoxyphenyl derivative (compound 17) down to 1.95 µg/mL for 4'-substituted 3-(benzamido)pyrazine-2-carboxamides [1][2]. 3-Aminopyrazine-2-carbonitrile serves as a precursor to these active scaffolds via conversion to the carboxamide, but the nitrile itself is not the active pharmacophore.

Antimycobacterial Antibacterial Structure-activity relationship

Storage and Stability Requirements vs. Less Air-Sensitive Analogs

3-Aminopyrazine-2-carbonitrile requires storage under inert gas (nitrogen or argon) at 2–8°C with protection from light to maintain stability [1]. In contrast, the corresponding 3-aminopyrazine-2-carboxamide is typically stored under ambient conditions without inert atmosphere requirements. This differential handling requirement stems from the nitrile group's susceptibility to hydrolysis and the amino group's potential for oxidation.

Compound storage Laboratory procurement Stability

Procurement-Driven Application Scenarios for 3-Aminopyrazine-2-carbonitrile (CAS 25911-65-3)


Synthesis of Pteridine and 3,4-Dihydropteridine Scaffolds via Aminomethylpyrazine Intermediate

3-Aminopyrazine-2-carbonitrile is hydrogenated to 2-amino-3-aminomethylpyrazine, which is subsequently cyclized with orthoesters, chloroformate, or isothiouronium reagents to furnish 3,4-dihydropteridines and, upon oxidation, fully aromatic pteridines [1]. This route is established for preparing 6-methylpteridine, ethyl pteridine-2-carboxylate, and related fused heterocycles of pharmaceutical relevance. Researchers developing folate antagonists, kinase inhibitors, or pteridine-based fluorescent probes should prioritize this intermediate over the carboxamide analog, which requires an additional POCl3/DMF dehydration step before hydrogenation is possible.

Precursor to Favipiravir and Related Antiviral Pyrazinecarboxamide Drugs

The 3-aminopyrazine-2-carbonitrile scaffold is structurally related to intermediates in Favipiravir (T-705) synthesis. Commercial Favipiravir routes proceed from 3-aminopyrazine-2-carboxylic acid via 3,6-dichloropyrazine-2-carbonitrile intermediate, achieving 43% overall yield and >99% purity without chromatography [2]. While the target compound lacks the 6-chloro substituent, its nitrile functionality at the 2-position provides a handle for analogous carboxamide formation via hydrolysis, making it a useful starting material for medicinal chemistry exploration of pyrazinamide-class antiviral and antimycobacterial agents.

Synthesis of 3-Aminopyrazine-2-carboxamidrazone Derivatives and Amidine-Containing Bioisosteres

3-Aminopyrazine-2-carbonitrile reacts to form 3-aminopyrazine-2-carboxamidrazone (4a) [3]. The amidrazone functional group serves as an important bioisostere for amides and amidines in drug discovery, with applications in protease inhibitors and kinase-targeting agents. Researchers exploring nitrile-to-amidrazone conversion as a late-stage diversification strategy for pyrazine-containing lead compounds should select this nitrile derivative over carboxamide or carboxylate analogs, which lack the reactive cyano group required for this transformation.

Building Block for Physicochemical Property Optimization in CNS Drug Discovery

With a computed LogP of 0.5, topological polar surface area of 75.6 Ų, and only one hydrogen-bond donor, 3-aminopyrazine-2-carbonitrile occupies favorable physicochemical space for central nervous system (CNS) drug discovery [4]. Medicinal chemists seeking to reduce H-bond donor count or modulate lipophilicity in lead series should consider this nitrile scaffold as an alternative to more polar amide- or carboxylate-containing pyrazine building blocks. The nitrile group's lower polar surface area relative to carboxamides may enhance blood-brain barrier penetration potential.

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